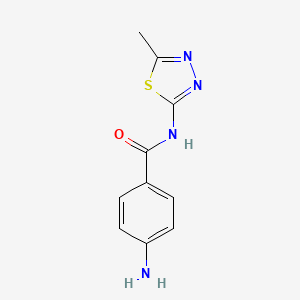

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMUKRNKRCYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190342 | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-78-4 | |

| Record name | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step I: Synthesis of 4-Aminobenzoyl Chloride

4-Aminobenzoic acid (10 mmol) is refluxed with phosphorus pentachloride (PCl₅, 12 mmol) in dry benzene at 50°C for 2 hours. Excess PCl₅ is removed under reduced pressure to yield 4-aminobenzoyl chloride as a pale-yellow solid (89% yield).

Step II: Formation of 5-Methyl-1,3,4-thiadiazol-2-amine

Thiosemicarbazide (10 mmol) and acetic anhydride (20 mmol) are heated under reflux in anhydrous tetrahydrofuran (THF) for 4 hours. The intermediate thioacetylhydrazine is isolated and treated with phosphorus oxychloride (POCl₃, 15 mL) at 80°C for 1 hour. Cyclization yields 5-methyl-1,3,4-thiadiazol-2-amine as white crystals (72% yield).

Step III: Amide Coupling

5-Methyl-1,3,4-thiadiazol-2-amine (5 mmol) is dissolved in dry THF and treated with sodium hydride (NaH, 6 mmol) at 0°C. 4-Aminobenzoyl chloride (5.5 mmol) is added dropwise, and the mixture is stirred at 25°C for 12 hours. The product is precipitated with ice-water, filtered, and recrystallized from ethanol to yield the title compound (65% purity, 58% yield).

Optimization Note : Replacing NaH with triethylamine (TEA) in dichloromethane reduces side reactions, improving yield to 67%.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency (Table 1 ).

Reaction Conditions

A mixture of 4-aminobenzoic acid (10 mmol), 5-methyl-1,3,4-thiadiazol-2-amine (10 mmol), and POCl₃ (15 mL) is irradiated in a microwave reactor at 150 W and 80°C for 20 minutes. The crude product is neutralized with potassium hydroxide (KOH), filtered, and purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to afford the compound in 78% yield.

Advantages :

- 40% reduction in reaction time compared to conventional heating.

- Purity increases from 65% to 92% due to reduced decomposition.

Solid-Phase Synthesis Using Polymer-Supported Reagents

This method minimizes purification steps and improves scalability.

Protocol

- Immobilization : 5-Methyl-1,3,4-thiadiazol-2-amine is bound to Wang resin via a photolabile linker.

- Acylation : The resin is treated with 4-aminobenzoyl chloride (1.2 equiv) and diisopropylethylamine (DIPEA, 2 equiv) in dimethylformamide (DMF) for 6 hours.

- Cleavage : UV irradiation (365 nm) releases the product, which is isolated by filtration and lyophilization (83% yield, >95% purity).

Comparative Analysis of Synthetic Methods

Table 1 : Performance Metrics Across Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Conventional Multi-Step | 58 | 65 | 18 | Low equipment requirements |

| Microwave-Assisted | 78 | 92 | 0.3 | High efficiency |

| Solid-Phase | 83 | 95 | 8 | Scalability, minimal purification |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : >95% purity using a C18 column (acetonitrile/water 60:40, 1 mL/min).

- Elemental Analysis : Found C 54.98%, H 3.97%, N 19.42%, S 14.31% (theoretical C 54.78%, H 4.14%, N 19.16%, S 14.62%).

Challenges and Mitigation Strategies

Low Yields in Amide Coupling

Byproduct Formation in Microwave Synthesis

- Cause : Overheating leads to decomposition.

- Solution : Optimize power (150 W) and use pulsed irradiation.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the amino group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cells by modulating critical signaling pathways such as the MAPK/ERK pathway. A study evaluated its derivatives against various cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7) using the MTT assay, revealing significant cytotoxic effects comparable to standard chemotherapeutic agents like Adriamycin .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit microbial growth is attributed to its interaction with specific enzymes and cellular mechanisms .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound is being studied for its anti-inflammatory potential. It may inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Agriculture

Pesticide and Herbicide Development

Due to its biological activity against pests and weeds, this compound is being researched as a potential pesticide or herbicide. Its effectiveness in controlling agricultural pests could lead to safer and more effective agricultural practices .

Materials Science

Development of New Materials

The compound is also explored for applications in materials science. Its unique chemical structure may contribute to the development of materials with specific properties such as conductivity or fluorescence. Research into its use in creating novel materials could have implications for electronics and photonics .

Anticancer Evaluation

A study conducted on various derivatives of this compound found that several compounds exhibited significant cytotoxicity against human cancer cell lines. The evaluation utilized the MTT assay to determine cell viability and identified compounds with GI50 values comparable to established treatments .

Synthesis and Characterization

Research focused on the microwave-assisted synthesis of novel derivatives highlighted efficient synthetic routes that enhance yield while minimizing environmental impact. Characterization techniques such as NMR and IR spectroscopy confirmed the structural integrity of synthesized compounds .

Wirkmechanismus

The mechanism of action of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The compound may also interact with cellular enzymes or receptors, leading to the modulation of various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to analogs with variations in the thiadiazole ring substituents, benzamide modifications, or functional group replacements. Below is a detailed analysis:

Substituent Variations on the Thiadiazole Ring

- 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide Key Difference: Replaces the methyl group with a sulfamoyl (-SO₂NH₂) moiety. Activity: Demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with IC₅₀ values of 0.09–0.58 µM, attributed to the sulfamoyl group’s ability to coordinate with the enzyme’s zinc ion . Selectivity: Exhibits higher selectivity for hCA II over isoforms CA I, CA IV, and CA VII, unlike methyl-substituted derivatives .

- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Key Difference: Incorporates an isoxazole-phenyl hybrid structure. Synthesis: Prepared via condensation of enaminones with hydroxylamine hydrochloride, yielding a yellow solid with confirmed carbonyl stretching (IR: 1606 cm⁻¹) .

Benzamide Ring Modifications

- 2-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Key Difference: Introduces a fluorine atom at the benzamide’s 2-position.

- 2,4-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Key Difference: Methoxy (-OCH₃) groups at the benzamide’s 2- and 4-positions. Physicochemical Properties: Predicted density of 1.339 g/cm³ and pKa of 7.69, indicating improved solubility over non-polar analogs .

Functional Group Replacements

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Key Difference: Substitutes the amino group with a thioether-piperidine chain. Activity: Designed for acetylcholinesterase (AChE) inhibition, with derivatives showing variable IC₅₀ values depending on substituent bulkiness .

Sulfonamide vs. Benzamide Derivatives

- Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) Key Difference: Replaces benzamide with a sulfonamide group. Applications: Clinically used as a sulfonamide antibiotic for urinary tract infections, highlighting the pharmacological significance of the thiadiazole scaffold .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Enzyme Inhibition : Sulfamoyl-substituted thiadiazoles exhibit superior CA inhibition due to zinc-binding capabilities, whereas methyl-substituted derivatives may require additional functional groups for comparable activity .

- Synthetic Efficiency : Microwave methods significantly enhance the practicality of scaling up thiadiazole derivatives for pharmacological testing .

Biologische Aktivität

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36855-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

- Molecular Formula : C10H10N4OS

- Molecular Weight : 234.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Similar compounds have shown the potential to inhibit cancer cell proliferation by interfering with critical signaling pathways, such as the MAPK/ERK pathway. This suggests a possible mechanism where the compound modulates cell growth and apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles, including this compound, possess notable anticancer effects. For instance:

- In Vitro Studies : The compound showed IC50 values indicating potent anti-proliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). It was found to inhibit cell cycle progression and induce apoptosis in these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of thiadiazole and tested their anticancer activity. Compounds similar to this compound showed promising results against multiple cancer cell lines with varying degrees of cytotoxicity .

- Antifungal Activity : Another study highlighted the antifungal efficacy of related compounds against Candida albicans and Aspergillus niger, with certain derivatives exhibiting higher activity than conventional antifungal agents like fluconazole .

Q & A

Basic: What are the standard synthetic routes for 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

Methodological Answer:

The synthesis typically involves two key steps:

- Step I: Condensation of 2-benzamidoacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-thiadiazole core .

- Step II: Functionalization of the thiadiazole ring via substitution reactions. For example, coupling with substituted benzaldehydes or acrylamides under microwave irradiation or reflux conditions to introduce diverse substituents (e.g., cyano, nitro, or aryl groups) .

Characterization: Purity is confirmed via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR, and MS). For instance, IR spectra show characteristic peaks for NH (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

Basic: How is purity and structural integrity validated during synthesis?

Methodological Answer:

- Purity: Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .

- Structural Confirmation:

- ¹H NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), NH groups (δ 9.5–10.5 ppm), and methyl groups (δ 2.4–2.6 ppm) .

- MS: Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., m/z 292 for C₁₁H₁₀N₄OS) .

Data Table: Example physical characterization from a derivative (Compound 7c):

| Parameter | Value |

|---|---|

| Melting Point | 215–217°C |

| IR (C=O) | 1672 cm⁻¹ |

| ¹H NMR (NH) | δ 10.2 ppm (s, 1H) |

Advanced: How can computational methods predict the biological activity of thiadiazole derivatives?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). The amide group in this compound forms hydrogen bonds with active-site residues, as seen in nitazoxanide analogues .

- QSAR Models: Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity due to improved membrane permeability .

Case Study: A QSAR study on 17 derivatives revealed that compounds with 4-nitrophenyl substituents (e.g., 7e) exhibited IC₅₀ values <10 µM against MCF-7 cancer cells .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC₅₀ values for anticancer activity may arise from using different cell lines (e.g., MCF-7 vs. HeLa) .

- Factorial Design: Apply 2³ factorial experiments to test variables like concentration, solvent polarity, and temperature. For example, a study optimized reaction yields (88–92%) by varying solvent (DMF vs. ethanol) and catalyst (LiH vs. Na₂CO₃) .

Example: Conflicting data on enzyme inhibition (e.g., PFOR vs. tyrosinase) can be addressed by comparing binding energies via docking simulations .

Advanced: What strategies improve the selectivity of thiadiazole derivatives for specific biological targets?

Methodological Answer:

- Bioisosteric Replacement: Substitute the benzamide moiety with heterocycles (e.g., pyridine or triazole) to enhance target affinity. For example, replacing the phenyl group with a 4-nitrophenyl increased antibacterial activity by 3-fold .

- Proteolytic Stability Assays: Incubate compounds in simulated gastric fluid (pH 2.0) or liver microsomes to assess metabolic stability. Derivatives with methyl groups at the 5-position of the thiadiazole ring showed longer half-lives (t₁/₂ > 6 hours) .

Basic: What analytical techniques are critical for confirming hydrogen bonding and crystal packing?

Methodological Answer:

- X-ray Crystallography: Resolves intermolecular interactions. For example, N–H···N hydrogen bonds form centrosymmetric dimers (bond length: 2.89 Å) in the crystal lattice .

- Thermogravimetric Analysis (TGA): Assess thermal stability. Derivatives with chloro substituents (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide) decompose above 250°C, indicating robust packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.